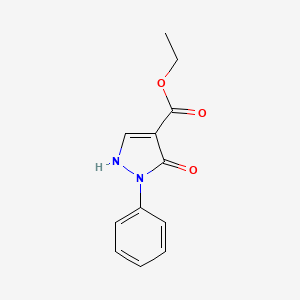

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring fused with a phenyl group and an ethyl ester group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and oxidized pyrazole compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- CAS Number : 30588-33-1

The compound features a distinctive structure that contributes to its reactivity and biological activity. The presence of the phenyl group enhances its potential for further functionalization.

Scientific Research Applications

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate has numerous applications across various fields:

Medicinal Chemistry

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

- Analgesic Effects : Its ability to inhibit COX enzymes also suggests potential analgesic properties, providing relief from pain.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Agricultural Chemistry

This compound is utilized in the production of agrochemicals, serving as an intermediate in the synthesis of herbicides and pesticides.

Organic Synthesis

The compound serves as a building block for synthesizing more complex heterocyclic compounds, facilitating advancements in organic chemistry.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Study on Anti-inflammatory Effects : In a controlled animal model, derivatives of this compound demonstrated significant reductions in inflammatory markers compared to control groups.

- Anticancer Activity Assessment : In vitro studies showed that certain derivatives could significantly reduce cell viability in various cancer cell lines through apoptosis induction.

Data Table Example

Mecanismo De Acción

The mechanism of action of ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact pathways depend on the specific derivatives and their target sites.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-oxo-2-methyl-2,3-dihydro-1h-pyrazole-4-carboxylate

- Ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-5-carboxylate

- Methyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the ethyl ester group enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.

Actividad Biológica

Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring fused with a phenyl group and an ethyl ester group. Its molecular formula is with a molecular weight of 232.24 g/mol. The compound is typically synthesized through the cyclocondensation of acetylenic ketones with hydrazine derivatives, particularly using ethyl acetoacetate and phenylhydrazine under acidic conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway, thereby reducing pain and inflammation. Additionally, the compound may exhibit activity against other enzymes and receptors involved in different biological processes.

Therapeutic Applications

- Anti-inflammatory Properties : Studies indicate that derivatives of this compound can significantly reduce inflammation in animal models, making it a candidate for developing new anti-inflammatory drugs.

- Analgesic Effects : The inhibition of COX enzymes also suggests potential analgesic properties, providing relief from pain.

- Anticancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 3-oxo-2-methyl-2,3-dihydro-1H-pyrazole-4-carboxylate | Moderate anti-inflammatory effects | Methyl substitution affects reactivity |

| Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | Antioxidant properties | Hydroxyl group enhances reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate can react with phenylhydrazine under acidic conditions to form the pyrazolone core, followed by esterification or functionalization. Reaction optimization includes controlling temperature (e.g., reflux in toluene or ethanol) and stoichiometric ratios of reagents to minimize side products like uncyclized intermediates . Purification often involves silica gel chromatography (EtOAc/hexane gradients) or recrystallization from solvents like ethyl acetate .

Q. How is the compound structurally characterized in academic research?

X-ray crystallography is the gold standard for confirming molecular geometry. SHELX programs (e.g., SHELXL) are widely used for structure refinement, leveraging intensity data to resolve bond lengths, angles, and torsional parameters . NMR spectroscopy (¹H/¹³C) complements crystallography: aromatic protons in the phenyl group appear as a multiplet at δ 7.2–7.5 ppm, while the ester carbonyl signal is typically near δ 165–170 ppm in ¹³C NMR .

Q. What purification strategies are effective for isolating the compound from reaction mixtures?

Flash chromatography on silica gel with polar/non-polar solvent mixtures (e.g., EtOAc:hexane = 1:1) effectively separates the target compound from byproducts like unreacted hydrazines or dimeric species . Recrystallization from ethyl acetate or ethanol yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

Graph set analysis (as per Etter’s formalism) identifies recurring motifs like N—H···O or C—H···O interactions, which stabilize specific packing arrangements. For example, intermolecular N4—H···O2 bonds in related pyrazole derivatives create chains or layers, impacting solubility and melting behavior. These interactions are validated using crystallographic data and software like Mercury for visualization .

Q. What methodologies are used to analyze ring puckering and conformational flexibility in the pyrazolone core?

Cremer-Pople puckering parameters quantify deviations from planarity in the five-membered ring. Displacements perpendicular to the mean plane are calculated using Cartesian coordinates from X-ray data, with amplitude (q) and phase angle (φ) describing pseudorotational motion. For example, q values >0.5 Å indicate significant puckering, often observed in strained heterocycles .

Q. How can researchers resolve contradictions in crystallographic data, such as disorder or twinning?

SHELXL’s TWIN and BASF commands model twinned data by refining scale factors for overlapping domains. For positional disorder (e.g., rotating ester groups), PART instructions split atomic sites, with occupancy factors adjusted to match electron density maps. Validation tools like Rint and CC1/2 ensure data quality . Cross-referencing the Cambridge Structural Database (CSD) aids in identifying common disorder patterns for similar compounds .

Q. What strategies address discrepancies between computational and experimental data in molecular docking studies?

Force field parameterization (e.g., GAFF) can be adjusted to better replicate observed torsional angles from crystallography. QM/MM hybrid methods refine partial charges for the pyrazolone ring, improving docking accuracy. Discrepancies in hydrogen bond donor-acceptor distances are mitigated by incorporating solvent effects via explicit water models in MD simulations .

Propiedades

IUPAC Name |

ethyl 3-oxo-2-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-13-14(11(10)15)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFAFMVYYSHQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279197, DTXSID20952870 | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30588-33-1, 88585-32-4 | |

| Record name | NSC11628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.